molecular formula C26H18O2 B1617045 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione CAS No. 4746-80-9

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

Cat. No.: B1617045
CAS No.: 4746-80-9
M. Wt: 362.4 g/mol
InChI Key: GLGSKPXEIKBTOI-UHFFFAOYSA-N
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Description

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is an organic compound with the molecular formula C26H18O2 It is a diketone derivative of biphenyl, characterized by the presence of two biphenyl groups attached to an ethane-1,2-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione typically involves the reaction of biphenyl derivatives with suitable reagents to form the diketone structure. One common method involves the use of Friedel-Crafts acylation, where biphenyl is reacted with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione undergoes several types of chemical reactions, including:

    Oxidation: The diketone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the diketone can yield the corresponding diol or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Diols or hydroxy derivatives.

    Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-methylphenyl)ethane-1,2-dione: Similar structure with methyl groups on the biphenyl rings.

    1,2-Bis(4-bromophenyl)ethane-1,2-dione: Contains bromine atoms on the biphenyl rings.

    1,2-Bis(4-aminophenyl)ethane-1,2-dione: Features amino groups on the biphenyl rings.

Uniqueness

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is unique due to its unsubstituted biphenyl rings, which provide a versatile platform for further functionalization. Its diketone moiety offers multiple reactive sites, making it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

1,2-bis(4-phenylphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGSKPXEIKBTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298205
Record name 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-80-9
Record name NSC121480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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